molecular formula C25H24N2O4 B10926732 3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B10926732
M. Wt: 416.5 g/mol
InChI Key: YJBXTKRUSHCVPN-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and one phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole typically involves the following steps:

    Claisen-Schmidt Condensation: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form the intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate under reflux conditions to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(2-thienyl)benzene: A compound with a similar structure but containing thiophene rings instead of pyrazole.

    3,5-Bis(trifluoromethyl)phenyl derivatives: Compounds with trifluoromethyl groups instead of dimethoxyphenyl groups.

Uniqueness

3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole is unique due to the presence of two 3,4-dimethoxyphenyl groups, which impart specific electronic and steric properties. These properties influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-phenylpyrazole

InChI

InChI=1S/C25H24N2O4/c1-28-22-12-10-17(14-24(22)30-3)20-16-21(27(26-20)19-8-6-5-7-9-19)18-11-13-23(29-2)25(15-18)31-4/h5-16H,1-4H3

InChI Key

YJBXTKRUSHCVPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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